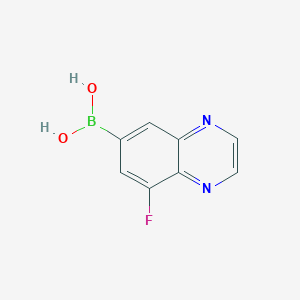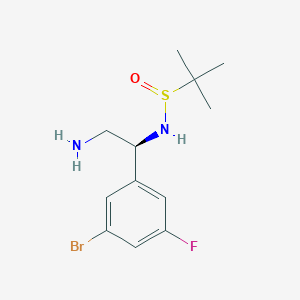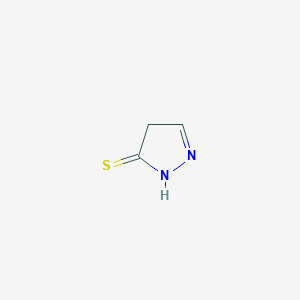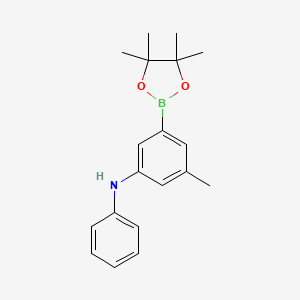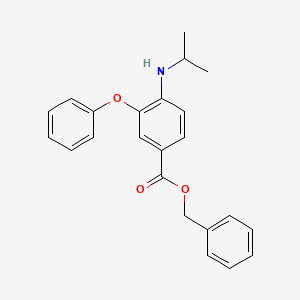
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications, particularly in the field of biochemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting from simpler organic molecules. The process generally includes:
Formation of the Heptadecan-9-yl Chain: This can be achieved through the hydrogenation of heptadecene.
Attachment of the Octanoate Group: This step involves esterification reactions where octanoic acid is reacted with an alcohol group.
Incorporation of the Acetamidopropyl Group: This is done through amidation reactions, where acetamidopropylamine is reacted with a carboxylic acid derivative.
Addition of the Octyloxy Group: This involves etherification reactions where octanol is reacted with an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Catalysts: Use of specific catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a model compound in studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems, particularly in the formation of lipid nanoparticles.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties.
作用机制
The mechanism of action of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
相似化合物的比较
Similar Compounds
Stearic Acid: A saturated fatty acid with a similar long hydrocarbon chain.
Oleic Acid: An unsaturated fatty acid with a single double bond.
Phosphatidylcholine: A major component of biological membranes with a similar lipid structure.
Uniqueness
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific functional groups and long hydrocarbon chains, which confer distinct physical and chemical properties. These properties make it particularly suitable for specialized applications in drug delivery and material science.
属性
分子式 |
C46H90N2O5 |
|---|---|
分子量 |
751.2 g/mol |
IUPAC 名称 |
octyl 8-[3-acetamidopropyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H90N2O5/c1-5-8-11-14-19-26-34-44(35-27-20-15-12-9-6-2)53-46(51)37-29-22-18-24-31-40-48(41-33-38-47-43(4)49)39-30-23-17-21-28-36-45(50)52-42-32-25-16-13-10-7-3/h44H,5-42H2,1-4H3,(H,47,49) |
InChI 键 |
FXXMHWZCFBDAQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)
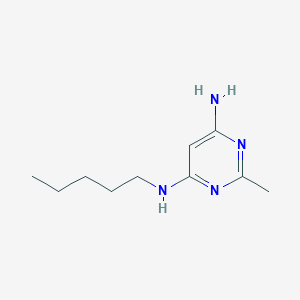

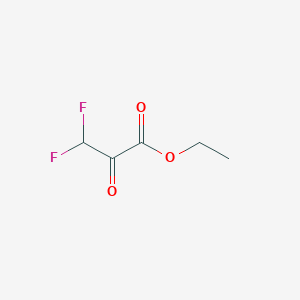
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)

